![molecular formula C23H30N4O4S2 B2492850 1-Cyclopentyl-3-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea CAS No. 1396792-96-3](/img/structure/B2492850.png)
1-Cyclopentyl-3-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The chemical compound belongs to a class of substances that are studied for their potential as inhibitors or modulators in various biological pathways. Such compounds are synthesized through complex organic reactions and have intricate molecular structures, making them of interest in medicinal chemistry and pharmaceutical research.
Synthesis Analysis
The synthesis of complex urea derivatives, such as the one described, often involves the condensation of amine and isocyanate groups or modifications thereof. For example, modifications of certain acetamide groups with alkylurea moieties have been explored to enhance antiproliferative activities against cancer cell lines, showcasing the importance of structural modifications in biological activity (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is crucial in determining their interaction with biological targets. Studies often use NMR, IR, and X-ray crystallography for structural characterization, providing insights into the arrangement of atoms and functional groups that confer biological activity (Orek et al., 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their functional groups. For instance, cyclocondensation reactions involving hydroxylamine or hydrazine are common in the synthesis of heterocyclic compounds, highlighting the versatility of these compounds in undergoing chemical transformations (Desenko et al., 1998).
Wissenschaftliche Forschungsanwendungen
Cyclization and Synthesis Techniques
Research demonstrates the importance of cyclization reactions in synthesizing complex heterocyclic compounds, which are crucial for developing pharmaceuticals and other chemical entities. For instance, the facile synthesis of 2-aminothiazolo[5,4-b]pyridines and 2-aminobenzoxazoles via cyclization of thioureas highlights a method that could be applicable to synthesizing related compounds, including those with structures similar to the chemical (Hae-Young Park Choo et al., 2005). This technique's significance lies in its potential for creating diverse molecular architectures central to drug development and material science.
Anticancer Applications
Research into modifications of certain urea derivatives has shown potential in anticancer applications. For example, the modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonyl)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide to include alkylurea moieties resulted in compounds with significant antiproliferative activities and reduced toxicity, suggesting potential as potent PI3K inhibitors and anticancer agents (Xiao-meng Wang et al., 2015). These findings underscore the therapeutic potential of structurally complex urea derivatives in oncology.
Antimicrobial Activity
Certain pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities, indicating the role of complex heterocycles in developing new antimicrobial agents. For example, new pyrido[3′,2′:4,5]thieno[3,2-d]-pyrimidine derivatives demonstrated in vitro antimicrobial activities, showcasing the importance of structural diversity in combating microbial resistance (E. A. Bakhite et al., 2004). This research suggests that the compound , with its complex structure, could potentially be explored for antimicrobial properties.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-[5-[2-(4-propan-2-ylsulfonylphenyl)acetyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S2/c1-15(2)33(30,31)18-9-7-16(8-10-18)13-21(28)27-12-11-19-20(14-27)32-23(25-19)26-22(29)24-17-5-3-4-6-17/h7-10,15,17H,3-6,11-14H2,1-2H3,(H2,24,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZAUSZTGRKHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC3=C(C2)SC(=N3)NC(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2492769.png)
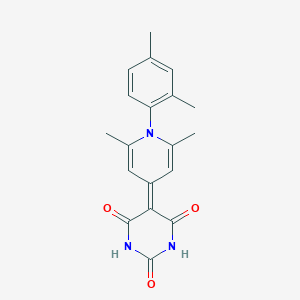
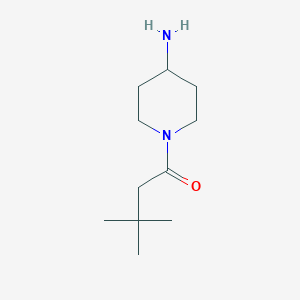
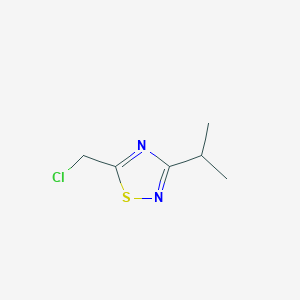
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2492779.png)
![3-(3-methylbutyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2492781.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2492783.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-cyclopentyloxalamide](/img/structure/B2492784.png)
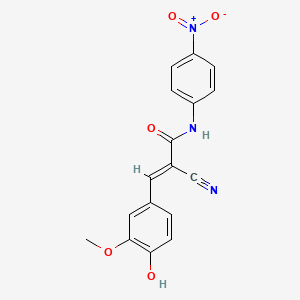
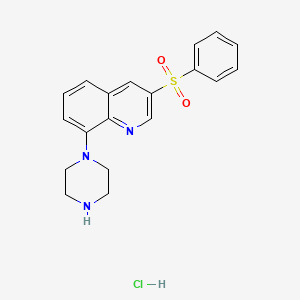

![N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2492788.png)
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2492789.png)
![2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492790.png)